molecular formula C14H13Cl2N3O2 B3215073 2-(4-Aminophenyl)-1H-benzo[d]imidazole-5-carboxylic acid dihydrochloride CAS No. 1158540-65-8

2-(4-Aminophenyl)-1H-benzo[d]imidazole-5-carboxylic acid dihydrochloride

Cat. No.: B3215073
CAS No.: 1158540-65-8
M. Wt: 326.2 g/mol
InChI Key: CZPIFOODIXRXOH-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-1H-benzo[d]imidazole-5-carboxylic acid dihydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry for their antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-1H-benzo[d]imidazole-5-carboxylic acid dihydrochloride typically involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative. One common method includes the reaction of 4-nitrobenzaldehyde with o-phenylenediamine under acidic conditions, followed by reduction of the nitro group to an amino group .

Industrial Production Methods

Industrial production methods for this compound often utilize multi-step synthesis processes that ensure high yield and purity. These methods may involve the use of catalysts and optimized reaction conditions to facilitate the formation of the benzimidazole ring and subsequent functionalization .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-1H-benzo[d]imidazole-5-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or catalytic hydrogenation.

    Substitution reagents: Such as halogens or sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

2-(4-Aminophenyl)-1H-benzo[d]imidazole-5-carboxylic acid dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-1H-benzo[d]imidazole-5-carboxylic acid dihydrochloride involves its interaction with various molecular targets. It is known to bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The compound’s ability to interact with multiple targets makes it a versatile agent in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

Uniqueness

What sets 2-(4-Aminophenyl)-1H-benzo[d]imidazole-5-carboxylic acid dihydrochloride apart is its specific substitution pattern, which imparts unique biological activities. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications .

Properties

IUPAC Name

2-(4-aminophenyl)-3H-benzimidazole-5-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2.2ClH/c15-10-4-1-8(2-5-10)13-16-11-6-3-9(14(18)19)7-12(11)17-13;;/h1-7H,15H2,(H,16,17)(H,18,19);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPIFOODIXRXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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